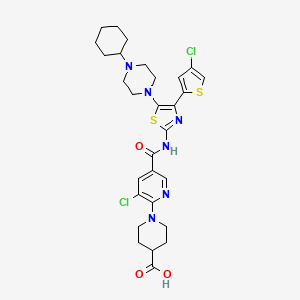

![molecular formula C24H29N3O3S B1665899 2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide CAS No. 898800-26-5](/img/structure/B1665899.png)

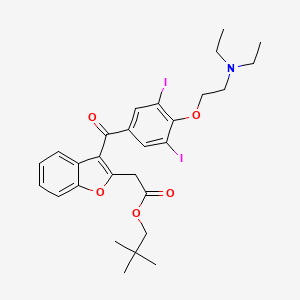

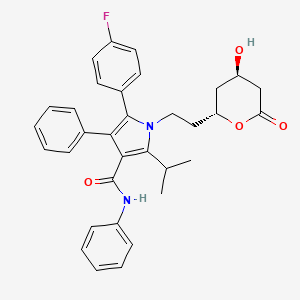

2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide

Overview

Description

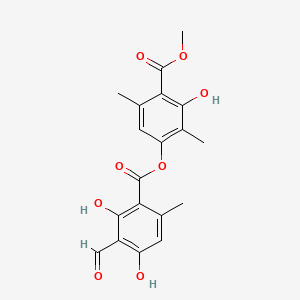

“2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide” is a chemical compound with the molecular formula C24H29N3O3S . It has a molecular weight of 439.58 g/mol . The compound is solid in physical form and should be stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The compound has a complex molecular structure. The IUPAC name for this compound is 2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one . The InChI code is 1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 439.6 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has five rotatable bonds .Scientific Research Applications

Cardiac Lipid Reprogramming and Protection Against Cardiac Damage

AZ876, a Liver X Receptor (LXR) agonist, has been found to induce beneficial endogenous cardiac lipid reprogramming and protect against Isoproterenol-induced cardiac damage . The study showed that treatment with AZ876 led to a significant increase in cardiac polyunsaturated fatty acids levels and a significant reduction in saturated fatty acids . This reprogramming of cardiac lipids was accompanied by an improvement in global longitudinal strain and the E/e’ ratio of transmitral flow to mitral annular velocity, and a reduction in subendocardial fibrosis .

Targeting Liver X Receptor (LXR)

AZ876 has been identified as a potent LXR agonist . LXRs are nuclear hormone receptors and crucial regulators of lipid homeostasis in mammals . Activation of LXRs has been linked to the development of many diseases, including metabolic diseases . Therefore, targeting LXRs with agonists like AZ876 could provide pharmacotherapeutic approaches for disease intervention .

Antihypertrophic and Antifibrotic Therapies

AZ876 has been found to protect against adverse cardiac remodeling in pathological pressure overload, independently of blood pressure . This suggests that LXR, and by extension AZ876, could be a potential molecular target for antihypertrophic and antifibrotic therapies in heart failure prevention .

In Silico Studies and Molecular Docking

In silico studies and molecular docking analysis have been performed on LXR agonists like AZ876 . These studies aim to discover new, potentially useful compounds targeting LXRs . Such research could lead to the development of novel pharmacotherapeutic solutions .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

AZ876 is a potent and high-affinity Liver X Receptor (LXR) agonist . The LXR is a nuclear hormone receptor and a crucial regulator of lipid homeostasis in mammals . It has been shown to endogenously reprogram cellular lipid profiles toward increased polyunsaturated fatty acids levels .

Mode of Action

AZ876 interacts with its primary targets, the LXRα and LXRβ, displaying 25-fold and 2.5-fold more potency than GW3965 respectively . The activation of LXR by AZ876 leads to the reprogramming of cellular lipid profiles, increasing the levels of polyunsaturated fatty acids .

Biochemical Pathways

The activation of LXR by AZ876 leads to beneficial endogenous cardiac lipid reprogramming . This reprogramming is characterized by a significant increase in cardiac polyunsaturated fatty acids levels and a significant reduction in saturated fatty acids . This lipid reprogramming is believed to exert cardioprotective actions .

Pharmacokinetics

It is known that az876 is administered at a dose of 20 μmol/kg per day . More research is needed to fully understand the pharmacokinetic properties of AZ876.

Result of Action

The activation of LXR by AZ876 has been shown to prevent subendocardial damage and improve global longitudinal strain and E/e’ in a mouse model of isoproterenol-induced cardiac damage . This is accompanied by an upregulation of cardiac polyunsaturated fatty acids levels . Furthermore, AZ876 has been shown to protect against pathological cardiac hypertrophy and fibrosis .

Action Environment

The action of AZ876 is influenced by the environment within the body. For instance, the presence of isoproterenol, a nonselective β-agonist, can induce diastolic dysfunction and subendocardial fibrosis while maintaining systolic function . In such an environment, the administration of AZ876 can lead to a marked improvement in global longitudinal strain and the E/e’ ratio of transmitral flow to mitral annular velocity . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of AZ876.

properties

IUPAC Name |

2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVANYIPLGFVBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.